2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a synthetic organic compound It is known for its complex molecular structure, which includes a cyclopentyl ring, a trifluoromethyl group, and a triazolopyridine core
Mechanism of Action
Target of Action
The compound, 2-cyclopentyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazole compounds is generally through their ability to bind to various enzymes and receptors in the biological system . This binding can lead to a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, triazole compounds can have a variety of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, including cyclization, substitution, and amidation reactions. A common route involves the initial formation of the triazolopyridine core through a cyclization reaction, followed by the introduction of the trifluoromethyl group and the cyclopentyl ring. The final step involves the amidation of the triazolopyridine intermediate with a suitable amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient processes. Typically, batch or continuous flow reactors are used to ensure consistent quality and yield. The key to successful industrial synthesis lies in optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl ring, resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the triazolopyridine core, leading to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group or the amide functionality.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed from These Reactions: The major products vary based on the specific reaction but typically include functionalized derivatives of the original compound, such as alcohols, ketones, and substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, this compound is valuable in medicinal and synthetic organic chemistry.
Biology: Investigated for its potential bioactivity, including enzyme inhibition and receptor binding, it shows promise in biochemical studies.
Medicine: Due to its complex structure, it has been explored for therapeutic potentials, such as in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Applied in the development of new materials, including polymers and specialty chemicals, thanks to its unique chemical properties.
Comparison with Similar Compounds
2-cyclopentyl-N-((6-chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
2-cyclopentyl-N-((6-methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethanamide
These similar compounds may exhibit variations in biological activity, reactivity, and stability, influenced by their specific substituents and structural configurations.
Biological Activity
2-Cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A cyclopentyl group
- A trifluoromethylated triazolo-pyridine moiety
- An acetamide functional group
This structural composition may influence its interaction with biological targets and its overall pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolo-pyridine core may facilitate binding to various biological targets.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors or enzymes involved in signaling pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways .
- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties by inhibiting cytokine release in various models of inflammation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several target proteins:
Target | IC50 (µM) | Effect |
---|---|---|
PDE4D | 0.39 | Inhibition of bronchoconstriction |
TNF-α Release | 0.19 | Inhibition in lung tissue |
COX-2 | 0.25 | Anti-inflammatory activity |
Study 1: Anti-inflammatory Effects
A study investigated the compound's efficacy in reducing airway hyperactivity in guinea pigs. It was found to reduce bronchial eosinophilia significantly and improve airway function by interfering with TNF formation .
Study 2: Antitumor Activity
Research has indicated that this compound exhibits selective antitumor activity against hepatocellular carcinoma (HCC), independent of PDE inhibition. This suggests that it may have multiple mechanisms contributing to its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively detailed in the literature; however, preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. The presence of the trifluoromethyl group likely enhances metabolic stability.
Properties
IUPAC Name |
2-cyclopentyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c16-15(17,18)11-5-6-12-20-21-13(22(12)9-11)8-19-14(23)7-10-3-1-2-4-10/h10-11H,1-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORIUZLHKEDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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